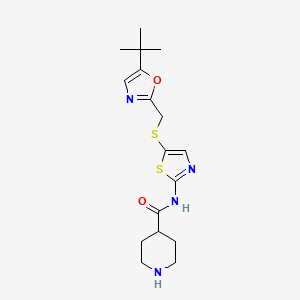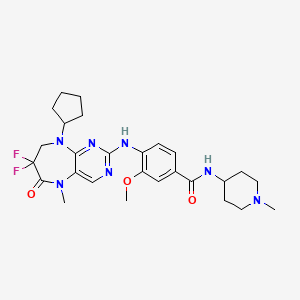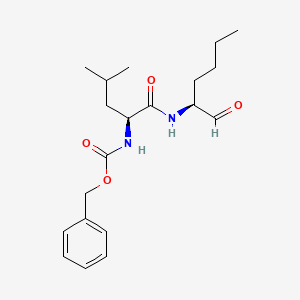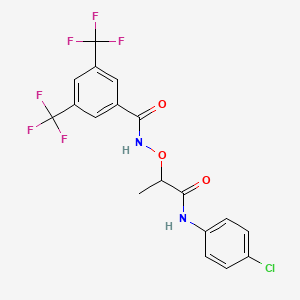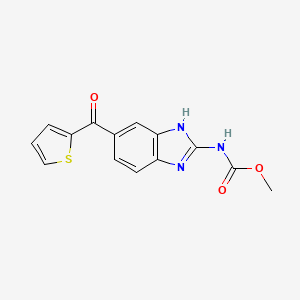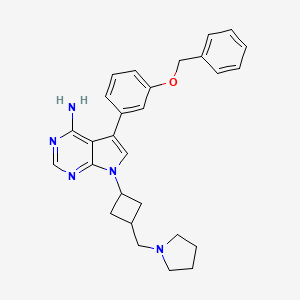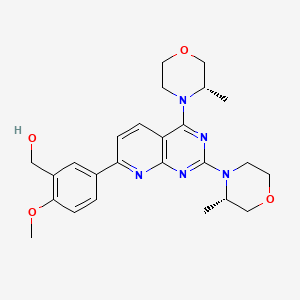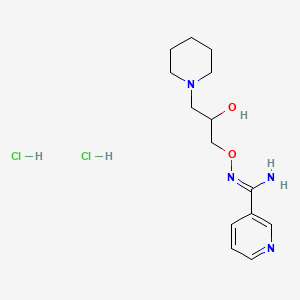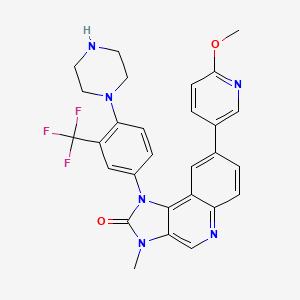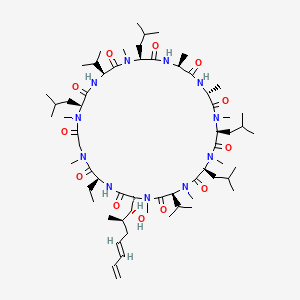
ボクロスポリン
概要
説明
ボクロスホリンは、全身性エリテマトーデス(SLE)の重篤な症状であるループス腎炎の治療に用いられるカルシニューリン阻害剤です。 ボクロスホリンは、シクロスポリンAの合成誘導体であり、効果、代謝安定性、安全性が高められています 。 ボクロスホリンは、2021年1月に米国で、2022年9月に欧州連合で医療用として承認されました .
製造方法
ボクロスホリンは、(E)体と(Z)体の異性体の混合物を調製する工程を含む、制御されたプロセスによって合成されます。 工業生産法では、これらの異性体の混合物をカスタマイズすることができ、毒性を軽減するために(E)体が優勢です(90-95%) .
科学的研究の応用
Voclosporin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study calcineurin inhibition and its effects on immune responses.
Biology: Investigated for its role in modulating T-cell activation and cytokine production.
Medicine: Primarily used for the treatment of lupus nephritis, voclosporin is also being explored for other immunological disorders such as non-infectious uveitis and psoriasis
作用機序
ボクロスホリンは、サイトカイン生成とT細胞の活性化に関与するカルシウム依存性ホスファターゼであるカルシニューリンを阻害することによって作用します。 ボクロスホリンは、カルシニューリンに結合することにより、インターロイキン-2の産生とT細胞媒介免疫応答を阻害し、腎臓のポドサイトを安定化します 。 この二重作用機序により、ボクロスホリンはループス腎炎やその他の免疫関連疾患の治療に効果的です .
Safety and Hazards
Voclosporin should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .
将来の方向性
The recent approval of Voclosporin and continued research into cell therapies make this a very exciting time for lupus nephritis therapy . The beneficial effects of Voclosporin on kidney function were maintained longer term . The European Commission has approved Lupkynis (Voclosporin) in combination with mycophenolate mofetil for the treatment of adult patients with active class III, IV, or V lupus nephritis .
生化学分析
Biochemical Properties
Voclosporin plays a crucial role in inhibiting T-cell proliferation and preventing the release of proinflammatory cytokines by blocking the activity of the calcium-regulated serine-threonine phosphatase calcineurin . By inhibiting calcineurin, voclosporin prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of cytokine genes . This interaction is vital for its immunosuppressive effects, particularly in the context of autoimmune diseases like lupus nephritis.
Cellular Effects
Voclosporin exerts significant effects on various cell types, particularly T-cells. By inhibiting calcineurin, voclosporin reduces T-cell activation and proliferation . This leads to a decrease in the production of cytokines such as interleukin-2 (IL-2), which are critical for T-cell function and immune response . Additionally, voclosporin stabilizes the cellular components of the kidney’s filtration barrier, reducing proteinuria in patients with lupus nephritis . This stabilization is crucial for maintaining kidney function and preventing further damage.
Molecular Mechanism
The molecular mechanism of voclosporin involves its binding to calcineurin, inhibiting its phosphatase activity . This inhibition prevents the dephosphorylation and activation of NFAT, a transcription factor essential for the expression of cytokine genes . By blocking NFAT activation, voclosporin effectively reduces the transcription of proinflammatory cytokines, thereby exerting its immunosuppressive effects . This mechanism is similar to that of cyclosporin A but with enhanced potency and reduced toxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, voclosporin has demonstrated stability and sustained efficacy over time . Studies have shown that voclosporin maintains its immunosuppressive effects with consistent dosing, without significant degradation . Long-term studies in vitro and in vivo have indicated that voclosporin continues to inhibit T-cell activation and cytokine production over extended periods, making it a reliable option for chronic conditions like lupus nephritis .
Dosage Effects in Animal Models
In animal models, the effects of voclosporin vary with dosage . At lower doses, voclosporin effectively suppresses T-cell activation and reduces proteinuria without significant adverse effects . At higher doses, voclosporin can cause nephrotoxicity and other adverse effects, highlighting the importance of careful dosage management . These findings underscore the need for precise dosing to balance efficacy and safety.
Metabolic Pathways
Voclosporin is metabolized primarily by the liver, involving cytochrome P450 enzymes . The metabolic pathways of voclosporin include hydroxylation and demethylation, leading to the formation of various metabolites . These metabolic processes are crucial for the elimination of voclosporin from the body and can influence its pharmacokinetic profile . Understanding these pathways is essential for optimizing dosing regimens and minimizing potential drug interactions.
Transport and Distribution
Voclosporin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, facilitating its distribution throughout the body . The interaction with transport proteins ensures that voclosporin reaches its target sites, such as the kidneys and immune cells, where it exerts its therapeutic effects .
Subcellular Localization
Voclosporin localizes primarily in the cytoplasm, where it interacts with calcineurin . This subcellular localization is critical for its function, as calcineurin is a cytoplasmic enzyme . By inhibiting calcineurin in the cytoplasm, voclosporin effectively prevents the activation of NFAT and subsequent cytokine production . This precise localization ensures that voclosporin exerts its effects where they are most needed, enhancing its therapeutic efficacy.
準備方法
Voclosporin is synthesized through a controlled process that involves the preparation of mixtures of (E) and (Z)-isomers. The industrial production method ensures a customizable mixture of these isomers, with the (E) isomer being prevalent (90-95%) to reduce toxicity .
化学反応の分析
ボクロスホリンは、以下を含むさまざまな化学反応を起こします。
酸化: ボクロスホリンは酸化されて、さまざまな代謝産物を形成することができます。
還元: 還元反応は、分子内の官能基を変換することができます。
置換: 置換反応は、特定の部位で起こることがあり、分子の性質を変化させます。
これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、および反応を促進するための特定の触媒が含まれます。 これらの反応から生成される主な生成物は、化合物の薬物動態学的および薬力学的特性に寄与するさまざまな代謝産物です .
科学研究への応用
ボクロスホリンは、以下を含む幅広い科学研究への応用があります。
化学: カルシニューリン阻害とその免疫応答への影響を研究するためのモデル化合物として使用されます。
生物学: T細胞の活性化とサイトカイン産生を調節する役割について調査されています。
医学: ボクロスホリンは、主にループス腎炎の治療に用いられていますが、非感染性ぶどう膜炎や乾癬などの他の免疫疾患に対しても研究されています
類似化合物との比較
ボクロスホリンは、シクロスポリンやタクロリムスなどの他のカルシニューリン阻害剤と比較されています。3つの化合物すべてがカルシニューリンを阻害しますが、ボクロスホリンにはいくつかのユニークな特徴があります。
効力の向上: ボクロスホリンは、シクロスポリンと比較して効力が優れています.
代謝プロファイルの改善: ボクロスホリンは、より安定した薬物動態学的および薬力学的関係を示しています.
類似化合物には、以下が含まれます。
シクロスポリン: 作用機序が似ていますが、効力が低い、広く使用されているカルシニューリン阻害剤です。
ボクロスホリンのユニークな特性により、ループス腎炎やその他の免疫関連疾患の患者に、効力と安全性の向上がもたらされるため、カルシニューリン阻害剤のクラスに貴重な追加剤となっています。
特性
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRTLVBTLFLRD-PTWUADNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H111N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030488 | |
| Record name | Voclosporin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1214.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
less than 0.1 g/L | |
| Record name | Voclosporin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Through the inhibition of calcineurin, voclosporin blocks IL-2 expression and T-cell mediated immune responses, stabilizing podocytes in the kidneys. Voclospoprin is a cyclosporine A analog. It is structurally similar to cyclosporine A (CsA) with the exception of an amino acid modification in one region. This modification changes the binding of voclosporin to calcineurin. Cyclosporine inhibitors reversibly inhibit T-lymphocytes. They also inhibit lymphokine production and release. Cyclosporine A exerts its inhibitory effects on T-lymphocytes by binding to cyclophilin. A cyclophilin-cyclosporine complex is formed, leading to the inhibition of calcium- and calmodulin-dependent serine-threonine phosphatase activity of calcineurin. Along with calcineurin inhibition, the inhibition of many transcription factors necessary for the induction of various cytokine genes such as IL-2, IFN-γ, IL-4 and GM-CSF occurs. This, in turn, reduces inflammation, treating renal glomerulonephritis associated with systemic lupus erythematosus. | |
| Record name | Voclosporin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
515814-00-3, 515814-01-4 | |
| Record name | ISA 247 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voclosporin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voclosporin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voclosporin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VOCLOSPORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>129 | |
| Record name | Voclosporin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11693 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


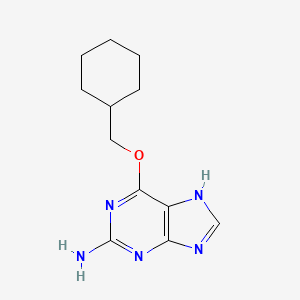
![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)
